Pyrrolidine is a cyclic amine whose five-membered ring contains four carbon atoms and one nitrogen atom; the parent compound of the pyrrolidine family. It is a saturated organic heteromonocyclic parent, a member of pyrrolidines and an azacycloalkane. It is a conjugate base of a pyrrolidinium ion.
Pyrrolidine is a natural product found in Cannabis sativa, Vitis vinifera, and other organisms with data available.
Pyrrolidine
CAS No.: 123-75-1
Cat. No.: VC21120681
Molecular Formula: C4H9N
Molecular Weight: 71.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123-75-1 |
|---|---|
| Molecular Formula | C4H9N |
| Molecular Weight | 71.12 g/mol |
| IUPAC Name | pyrrolidine |
| Standard InChI | InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2 |
| Standard InChI Key | RWRDLPDLKQPQOW-UHFFFAOYSA-N |
| SMILES | C1CCNC1 |
| Canonical SMILES | C1CCNC1 |
| Boiling Point | 86.56 °C 87.00 to 88.00 °C. @ 760.00 mm Hg 89 °C |
| Colorform | Colorless to pale yellow liq |
| Flash Point | 37 °F (NFPA, 2010) 37 °F 37 °F (3 °C) (CLOSED CUP) 3 °C |
| Melting Point | -57.79 °C -63 °C |
Introduction
Chemical Properties and Structure
Physical Properties
Pyrrolidine possesses distinctive physical characteristics that influence its behavior in various chemical applications. It exhibits excellent solubility in water and most organic solvents, making it versatile for synthesis applications .
| Property | Value/Description |
|---|---|
| Appearance | Colorless to pale yellow liquid |
| Odor | Ammoniacal, fishy, shellfish-like |
| Solubility | Infinitely miscible with water, methanol, acetone, ether, and chloroform |
| Flash Point | 37°F (approximately 3°C) |
| Density | 0.85 g/cm³ |
| Aroma Threshold | Detection at 20.2 ppm |
| Taste Threshold | Ammonia and fishy, amine-like with seaweed and shellfish nuances at 50 ppm |
Pyrrolidine has a penetrating amine-type odor reminiscent of ammonia and piperidine . It is highly susceptible to yellowing when exposed to light or humid air and is easily soluble in water and ethanol . The compound acts as a lachrymator (tear-producing agent) and has diffusive properties that contribute to its strong odor profile .
Molecular Structure
Pyrrolidine features a five-membered saturated ring containing four carbon atoms and one nitrogen atom. As a cyclic secondary amine, the nitrogen atom contributes significantly to its chemical reactivity . The compound is classified as a saturated heterocycle and an azacycloalkane, serving as the parent compound of the pyrrolidine family .
Production and Synthesis
Industrial Production
Industrial production of pyrrolidine typically involves the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures. This process occurs at temperatures of 165–200°C and pressures of 17–21 MPa in the presence of a cobalt and nickel oxide catalyst supported on alumina . The reaction is carried out in the liquid phase in a continuous tube or tube bundle reactor operated in the cycle gas method. The catalyst is arranged as a fixed bed, and the conversion is conducted in downflow mode. After the reaction, the product undergoes multistage purification and separation through extractive and azeotropic distillation .
Alternative industrial methods include:
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Production from butanediol and ammonia over an aluminum thorium oxide catalyst at 300°C
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Production over a nickel catalyst at 200°C and 20 MPa under hydrogenation conditions
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Production from tetrahydrofuran (THF) and ammonia over aluminum oxide at 275-375°C
Laboratory Synthesis
In laboratory settings, pyrrolidine has traditionally been synthesized by treating 4-chlorobutan-1-amine with a strong base . Additionally, five-membered N-heterocyclic rings of pyrrolidine derivatives can be synthesized via cascade reactions .
Recent advancements in synthesis methods include the use of iron salts as catalysts for pyrrolidine formation from organic azides via direct C–H bond amination. Notably, with iron(II) iodide (FeI₂), amination reactions proceed quickly and selectively, achieving 80% yield in less than 30 minutes with just 2 mol% catalyst loading. This method demonstrates high catalytic efficiency with turnover numbers (TONs) up to 370 at just 0.1 mol% catalyst loading . The technique tolerates various functional groups and can activate different C–H bonds, representing a significant advancement in pyrrolidine synthesis methodology .
Natural Occurrence
Pyrrolidine occurs naturally in various food products and plant materials . The compound has been detected in:
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Alcoholic beverages (beer, Finnish whiskey, white wine, red wine)
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Dairy products (milk, Camembert cheese, Limburger cheese, Russian cheeses, Tilsit cheese)
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Fish products (raw fatty fish, caviar, salmon caviar)
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Baked goods (bread, wheat bread)
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Vegetables and plants (celery leaves and stalks, radish, sweet corn)
The pyrrolidine structure is present in numerous natural alkaloids, contributing to their biological activities . Additionally, the amino acids proline and hydroxyproline are, in a structural sense, derivatives of pyrrolidine, highlighting the compound's biological significance .
Reactions and Chemical Behavior
Basic Chemical Properties
Pyrrolidine behaves as a typical secondary amine in chemical reactions . As a base, its basicity is characteristic of other dialkyl amines . What distinguishes pyrrolidine from many secondary amines is its compactness, a consequence of its cyclic structure .
Key Reactions
Pyrrolidine participates in several important reactions:
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Leuckart-Wallach and Mannich reactions: As a secondary amine, pyrrolidine readily undergoes these transformations .
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Enamine formation: It is easily converted into enamines, which are useful intermediates in organic synthesis .
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Pyrrole formation: In the presence of catalysts such as platinum at 360°C or rhodium at 650°C, pyrrolidine can be converted to pyrrole .
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N-methylation: In the presence of a copper catalyst, N-methylpyrrolidone can be converted into N-methylpyrrolidine .
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Complexation: Pyrrolidine can form complexes with other compounds. Research has demonstrated its ability to form crystal structures with compounds like EtP5 (ethylpillar arene), as shown in crystallographic data where pyrrolidine molecules can be captured within the pillar arene cavities .
Applications in Pharmaceutical Research
Medicinal Chemistry Applications
Pyrrolidine serves as a core structure in numerous pharmaceutically active compounds . Its derivatives continue to be used as intermediates in drug research and development for creating potential new drug candidates . The pyrrolidine scaffold functions as a pharmacophore group in various bioactive molecules, contributing to their therapeutic properties .
Biological Activities of Pyrrolidine Derivatives
Pyrrolidine derivatives exhibit a wide range of biological activities:
These diverse biological activities have positioned pyrrolidine-containing compounds as important candidates in pharmaceutical research and drug development .
| Parameter | Value | Test Conditions |
|---|---|---|
| LD50 (Oral) | 300 mg/kg | Rat |
| LC50 (Inhalation) | 1,300 mg/m³ | Mouse, 2h exposure, dust/mist |
| LD50 (Intraperitoneal) | 420 mg/kg | Mouse |
| LD50 (Intravenous) | 56 mg/kg | Mouse |
The compound causes severe skin burns and eye damage and may cause damage to organs, particularly the nervous system .
Recent Research Advances
Recent research (2015-2023) has expanded our understanding of pyrrolidine and its derivatives, particularly in the pharmaceutical field . Several notable advancements include:
Synthesis Innovations
The development of simple iron salts as efficient catalysts for pyrrolidine synthesis represents a significant advancement in synthetic methodology. The use of commercially available iron(II) salts (FeX₂) as catalysts for pyrrolidine formation from organic azides has demonstrated remarkable activity and selectivity. This method allows for fast and selective amination (<30 minutes for 80% yield at 2 mol% loading) and accommodates various functional groups .
Separation Technologies
Research has explored the separation of pyrrolidine from tetrahydrofuran using pillararene-based approaches. Crystallographic data shows that compounds like EtP5 (ethylpillar arene) and EtP6 (ethylpillar arene) can selectively bind pyrrolidine, offering potential applications in separation technologies. Thermal gravimetric analysis (TGA) indicates that one pyrrolidine molecule can be captured per EtP5 or EtP6 molecule, and these materials can be recycled for repeated use .
Pharmacological Applications
The period from 2015 to 2023 has seen extensive exploration of pyrrolidine derivatives in pharmacology. Researchers have investigated their potential in addressing various therapeutic targets and diseases . The continuous development of new pyrrolidine-based drug candidates highlights the ongoing significance of this compound in pharmaceutical research.
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